Safinamide - 133865-89-1

Safinamide

Catalog Number: EVT-253609
CAS Number: 133865-89-1
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Safinamide is a synthetic compound classified as an α-aminoamide derivative. [] It has garnered significant attention in scientific research due to its multiple mechanisms of action, primarily focusing on its neuroprotective and neurorescuing properties. [] These properties stem from its ability to interact with several neurological targets, making it a subject of investigation in various neurological disorders.

Future Directions
  • Disease-Modifying Therapies: Further research is necessary to explore the potential disease-modifying effects of safinamide in neurodegenerative diseases like PD. []
  • Non-Motor Symptom Management: While preliminary evidence suggests potential benefits on non-motor symptoms in PD, more robust studies are needed to confirm these findings and elucidate the underlying mechanisms. [, , ]

Levodopa

    Compound Description: Levodopa is a dopamine precursor and is considered the most effective drug for treating Parkinson's disease (PD) symptoms. It is converted into dopamine in the brain, compensating for the depleted dopamine levels in PD patients [, , , , , , , , ].

    Relevance: Safinamide is often used as add-on therapy to levodopa in patients with mid- to late-stage PD experiencing motor fluctuations [, , , , , , , ]. The combination aims to prolong levodopa's therapeutic effects and manage motor complications like wearing-off periods.

Dopamine

    Compound Description: Dopamine is a neurotransmitter that plays a crucial role in motor control, reward, and motivation. In PD, the death of dopaminergic neurons leads to dopamine deficiency [, ].

    Relevance: Safinamide, through its multiple mechanisms, aims to enhance dopaminergic transmission. One of its actions is the inhibition of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine [, , , , , ]. This inhibition helps increase dopamine levels in the brain, contributing to its therapeutic effects in PD.

Rasagiline

    Compound Description: Rasagiline is another selective and irreversible MAO-B inhibitor used in the treatment of PD []. It helps improve motor symptoms by increasing dopamine levels in the brain.

    Relevance: Both safinamide and rasagiline belong to the MAO-B inhibitor class and are used as adjunctive therapies to levodopa in PD []. Some studies have investigated switching patients from rasagiline to safinamide to assess potential benefits in managing motor fluctuations [, ].

Entacapone

    Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as adjunctive therapy to levodopa in PD []. It blocks the degradation of levodopa in the periphery, increasing its availability to the brain.

    Relevance: While belonging to a different drug class, entacapone shares the therapeutic goal of improving levodopa efficacy in PD patients with motor complications []. A meta-analysis compared the efficacy of safinamide and entacapone as add-on treatments to levodopa [].

Glutamate

    Compound Description: Glutamate is the primary excitatory neurotransmitter in the central nervous system. Dysregulation of glutamatergic signaling in the basal ganglia is implicated in PD pathogenesis and motor complications [, , , ].

    Relevance: Beyond MAO-B inhibition, safinamide also modulates glutamatergic transmission. It is suggested to inhibit glutamate release through use-dependent sodium channel blockade [, , , ]. This dual mechanism of action may contribute to safinamide's efficacy in managing motor fluctuations and potentially dyskinesia.

6-hydroxydopamine (6-OHDA)

    Compound Description: 6-OHDA is a neurotoxin used to induce Parkinsonian-like symptoms in animal models of PD []. It selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathological process of PD.

    Relevance: The effects of safinamide on levodopa-induced dyskinesia have been studied in animal models using 6-OHDA lesions []. These studies provide insights into safinamide's potential to manage dyskinesia in PD patients.

Lipopolysaccharide (LPS)

    Compound Description: LPS is a bacterial toxin that activates microglia, the resident immune cells in the brain. Microglial activation is implicated in the inflammatory processes underlying neurodegenerative diseases, including PD [, ].

    Relevance: Studies have investigated the effects of safinamide on microglial activation using LPS-stimulated microglial cell cultures [, ]. These studies suggest that safinamide might exert neuroprotective effects by modulating microglial activity and reducing inflammation.

Overview

Safinamide is a pharmaceutical compound primarily used in the treatment of Parkinson's disease. It functions as both an anti-Parkinsonian agent and a modulator of glutamate release, thereby addressing motor symptoms and potentially reducing dyskinesia associated with dopaminergic therapy. The compound is notable for its dual mechanism of action, which includes the inhibition of monoamine oxidase B and modulation of glutamate release.

Source

Safinamide was developed by the pharmaceutical company Zambon and was first approved for use in Europe in 2015. It is marketed under the brand name "Xadago" and has been recognized for its efficacy in managing symptoms of Parkinson's disease, particularly in patients who experience fluctuations in their response to dopaminergic treatment.

Classification

Safinamide is classified as a small molecule drug and falls under the category of anti-Parkinsonian agents. Its chemical classification includes being a monoamine oxidase inhibitor, specifically targeting monoamine oxidase B, which is crucial for the metabolism of neurotransmitters such as dopamine.

Synthesis Analysis

The synthesis of safinamide involves several key steps, primarily focusing on the formation of its core structure through a series of chemical reactions.

Methods

  1. Initial Reaction: Safinamide is synthesized starting from (S)-2-aminopropanamide, which undergoes reductive alkylation with 4-[(3-fluorobenzyl)oxy]benzaldehyde using sodium cyanoborohydride as a reducing agent. This one-pot process allows for simultaneous iminoalkylation and reduction .
  2. Purification: The resulting product undergoes purification processes to isolate safinamide from impurities, including potential traces of the (R)-enantiomer, which can exhibit different pharmacological properties .
  3. Final Product Formation: The final product can be converted into its mesylate salt form for enhanced stability and solubility .

Technical Details

The synthesis typically requires careful control over reaction conditions to ensure high yields and enantiomeric purity. High-performance liquid chromatography (HPLC) is often employed to monitor the synthesis and assess purity levels throughout the process .

Molecular Structure Analysis

Safinamide's molecular structure is defined by its unique arrangement of atoms, which contributes to its pharmacological activity.

Structure

  • Chemical Formula: C17H22FNO3
  • Molecular Weight: 305.36 g/mol
  • Structural Features:
    • A phenyl ring substituted with a fluorobenzyl ether.
    • An amide functional group that plays a critical role in its biological activity.

Data

The three-dimensional structure can be analyzed using various computational methods, including density functional theory calculations, which provide insights into bond angles and distances crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Safinamide participates in various chemical reactions that are essential for its synthesis and potential modifications.

Reactions

  1. Reductive Alkylation: The primary reaction involves the formation of an imine intermediate followed by reduction to yield safinamide.
  2. Acid-Base Reactions: The conversion to safinamide mesylate involves acid-base reactions where safinamide free base reacts with methanesulfonic acid .

Technical Details

The reaction conditions (temperature, solvent choice, concentration) significantly influence the yield and purity of safinamide. Optimization studies often focus on minimizing side reactions that lead to impurities.

Mechanism of Action

Safinamide exhibits a multifaceted mechanism that aids in managing Parkinson's disease symptoms effectively.

Process

  1. Inhibition of Monoamine Oxidase B: Safinamide selectively inhibits monoamine oxidase B, leading to increased levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease.
  2. Glutamate Modulation: The compound also modulates glutamate release, potentially reducing excitotoxicity associated with neurodegeneration .

Data

Studies indicate that the (S)-enantiomer of safinamide demonstrates significantly higher affinity for monoamine oxidase B compared to its (R)-enantiomer, highlighting the importance of stereochemistry in its pharmacological effects .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of safinamide is crucial for its formulation and application.

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Approximately 142-144 °C.

Chemical Properties

  • Stability: Safinamide is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amides; can participate in acylation or hydrolysis reactions under appropriate conditions.
Applications

Safinamide's primary application lies within the field of neurology as an anti-Parkinsonian agent.

Scientific Uses

  1. Parkinson's Disease Management: Safinamide is used as an adjunct therapy for patients experiencing motor fluctuations due to Parkinson's disease.
  2. Research Studies: Ongoing research explores its potential neuroprotective effects and applications in other neurological disorders due to its dual mechanism involving both dopamine enhancement and glutamate modulation .

Properties

CAS Number

133865-89-1

Product Name

Safinamide

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

NEMGRZFTLSKBAP-LBPRGKRZSA-N

SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Synonyms

(S)-2-((4-(3-fluorobenzoxy)benzyl)amino)propanamide
2-(4-(3-fluorobenzyloxy)benzylamino)propionamide
fbap methanesulfonate
FCE 26743
FCE 28073
FCE-26743
FCE-28073
NW-1015
PNU 151774E
PNU-151774E
safinamide
safinamide methanesulfonate
Xadago

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.